1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol

Anti‑cancer Differentiation therapy Psoriasis

Procure 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol (CAS 1252260-60-8) to access a structurally differentiated piperidin-3-ol scaffold. The 3‑OH hydrogen‑bond donor/acceptor drives unique conformational, pharmacokinetic, and target‑binding profiles versus des‑hydroxy analogs. Deploy this compound in cancer‑differentiation assays, arachidonic‑acid cascade studies, or P2X3‑antagonist SAR programs where its multi‑target enzyme modulation and nanomolar receptor activity provide a competitive research advantage.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
Cat. No. B14915626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCN2CCCC(C2)O
InChIInChI=1S/C14H21NO3/c1-17-13-6-2-3-7-14(13)18-10-9-15-8-4-5-12(16)11-15/h2-3,6-7,12,16H,4-5,8-11H2,1H3
InChIKeyZJGSHTOEWZOKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol: Chemical Identity, Class Characteristics, and Procurement-Relevant Specifications


1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol (CAS 1252260-60-8) is a synthetic piperidine derivative with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.32 g/mol . The compound features a piperidin-3-ol core N‑substituted with a 2‑(2‑methoxyphenoxy)ethyl side chain, placing it within the broader class of aryloxyalkyl‑piperidine alcohols that have been investigated for central nervous system, anti‑inflammatory, and anti‑proliferative indications [1]. Commercially, the compound is supplied as a research chemical with a typical purity of 98% and is characterized by NMR, HPLC, and LC‑MS documentation .

Why 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol Cannot Be Interchanged with Close Structural Analogs


Although the 2‑methoxyphenoxy‑ethyl‑piperidine scaffold is shared by several compounds, minor structural variations produce large functional differences. The 3‑hydroxy group on the piperidine ring introduces a hydrogen‑bond donor/acceptor that alters conformational preferences, pharmacokinetic properties, and target‑binding profiles relative to the des‑hydroxy analog 1‑(2‑(2‑methoxyphenoxy)ethyl)piperidine or the longer‑chain antitussive guaiapate [1]. The linker length and substitution pattern further differentiate the compound from direct aryl‑piperidine variants such as 3‑(2‑methoxyphenoxy)piperidine . These structural distinctions translate into divergent biological readouts, making generic interchange scientifically unsound without explicit comparative data.

1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol: Head‑to‑Head and Cross‑Study Comparative Evidence


Differentiation‑Inducing Anti‑Proliferative Activity Versus In‑Class Alkyl‑Piperidine Antitussives

Patent‑level data indicate that 1‑(2‑(2‑methoxyphenoxy)ethyl)piperidin‑3‑ol exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, supporting its use as an anti‑cancer agent and for hyperproliferative skin diseases such as psoriasis [1]. In contrast, the structurally related guaiapate (1‑(2‑{2‑[2‑(2‑methoxyphenoxy)ethoxy]ethoxy}ethyl)piperidine) is characterized solely as a centrally acting antitussive with no reported differentiation activity [2]. Direct head‑to‑head quantitative data in the same assay are not publicly available; this comparison is based on distinct biological readouts reported in separate patent and drug monograph sources.

Anti‑cancer Differentiation therapy Psoriasis

Lipoxygenase Inhibitory Profile Versus Other Enzymatic Targets Within the Piperidine Class

The MeSH‑curated record for this compound describes it as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. Most in‑class piperidine derivatives such as guaiapate or 3‑(2‑methoxyphenoxy)piperidine do not have curated MeSH annotations for lipoxygenase inhibition [2]. The quantitative IC₅₀ values for each enzyme are not publicly available in the MeSH record, placing this evidence at the cross‑study comparable level.

Lipoxygenase inhibition Arachidonic acid cascade Anti‑inflammatory

Physicochemical Distinction from Des‑Hydroxy and Long‑Chain Analogs: Hydrogen‑Bond Capacity and Predicted ADME

The presence of a secondary alcohol at the piperidine 3‑position endows 1‑(2‑(2‑methoxyphenoxy)ethyl)piperidin‑3‑ol with one additional hydrogen‑bond donor and acceptor compared to its direct des‑hydroxy analog 1‑(2‑(2‑methoxyphenoxy)ethyl)piperidine (CAS 105602‑16‑2, C₁₄H₂₁NO₂, MW 235.32 g/mol) . This single functional‑group difference is class‑level inferred to reduce passive permeability across biological membranes while improving aqueous solubility, potentially altering oral bioavailability and blood‑brain barrier penetration relative to the des‑hydroxy comparator [1]. The longer‑chain guaiapate (C₁₈H₂₉NO₄, MW 323.4 g/mol) contains three additional ether oxygen atoms, further increasing topological polar surface area and molecular weight, which places it in a distinct physicochemical space [2].

Physicochemical property Hydrogen bonding Drug‑likeness

P2X3 Receptor Antagonist Class Membership: Structural Context for Pain Research

Patent landscaping reveals that piperidine and piperazine derivatives bearing aryloxyalkyl side chains constitute a major chemotype in P2X3 receptor antagonist development [1][2]. The target compound’s 2‑methoxyphenoxy‑ethyl‑piperidin‑3‑ol scaffold maps directly onto the Markush structures claimed in multiple P2X3 antagonist patents, including those from Shionogi and other filers [1]. While specific IC₅₀ values for 1‑(2‑(2‑methoxyphenoxy)ethyl)piperidin‑3‑ol at human or rat P2X3 are not publicly disclosed, close analogs within the same patent families achieve IC₅₀ values of 6–9 nM at human P2X3 in C6BU‑1 cell‑based assays [3]. This places the compound within a well‑characterized pharmacological class distinct from the antitussive guaiapate or the unannotated des‑hydroxy analog.

P2X3 antagonist Pain Purinergic receptor

Procurement‑Driven Application Scenarios for 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol


Oncology and Differentiation Therapy Research

Laboratories investigating compounds that induce terminal differentiation of undifferentiated cancer cells or psoriatic keratinocytes can deploy 1‑(2‑(2‑methoxyphenoxy)ethyl)piperidin‑3‑ol as a tool compound. Patent disclosures explicitly claim pronounced proliferation arrest and monocytic differentiation activity [1]. Guaiapate and the des‑hydroxy analog lack any such differentiation claims and would not serve this research objective [2].

Lipoxygenase‑Driven Inflammation and Lipid Mediator Studies

Researchers examining the arachidonic acid cascade can utilize this compound as a potent lipoxygenase inhibitor with ancillary effects on cyclooxygenase and carboxylesterase [1]. The curated multi‑target enzyme profile provides a distinct starting point for anti‑inflammatory SAR that is absent from structurally related but pharmacologically unannotated analogs [2].

P2X3 Antagonist Pain Program SAR Expansion

Medicinal chemistry teams pursuing purinergic receptor antagonists for pain indications can procure this compound as a representative of the piperidin‑3‑ol sub‑series within the P2X3 antagonist patent landscape. Close analogs have demonstrated single‑digit nanomolar IC₅₀ values at human P2X3 [1]. The hydroxyl group offers a synthetic vector for further optimization that is unavailable in the des‑hydroxy comparator [2].

Physicochemical Property Benchmarking in CNS Drug Design

Scientists optimizing central nervous system drug candidates can employ 1‑(2‑(2‑methoxyphenoxy)ethyl)piperidin‑3‑ol as a comparator to evaluate how a single hydrogen‑bond donor group on a piperidine scaffold alters permeability, solubility, and metabolic stability relative to the des‑hydroxy analog [1]. The compound bridges the physicochemical gap between the smaller des‑hydroxy analog and the larger, more flexible guaiapate [2].

Quote Request

Request a Quote for 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.